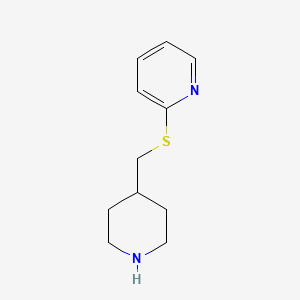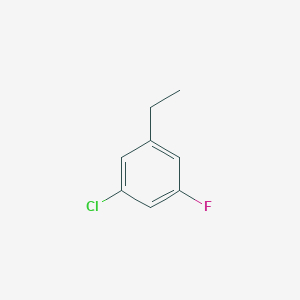
(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane is a chiral organic compound that features an oxane ring substituted with an iodomethyl group and a nitrophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodomethane (CH3I) in the presence of a base.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through electrophilic aromatic substitution reactions, using nitrobenzene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products may include azides, nitriles, or other substituted derivatives.
Reduction: The major product is typically the corresponding amine.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potentially useful in drug discovery and development, particularly in the design of chiral drugs.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane depends on its specific application
Covalent Bond Formation: The iodomethyl group can form covalent bonds with nucleophilic sites on biomolecules.
Non-Covalent Interactions: The nitrophenyl group can participate in π-π stacking or hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,5R)-2-(Chloromethyl)-5-(2-nitrophenyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane: Similar structure but with the nitro group in the para position.
Uniqueness
(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane is unique due to the presence of the iodomethyl group, which can confer distinct reactivity compared to its bromo- and chloro- analogs. The ortho position of the nitro group may also influence the compound’s reactivity and interactions.
Properties
Molecular Formula |
C12H14INO3 |
|---|---|
Molecular Weight |
347.15 g/mol |
IUPAC Name |
(2S,5R)-2-(iodomethyl)-5-(2-nitrophenyl)oxane |
InChI |
InChI=1S/C12H14INO3/c13-7-10-6-5-9(8-17-10)11-3-1-2-4-12(11)14(15)16/h1-4,9-10H,5-8H2/t9-,10-/m0/s1 |
InChI Key |
NBBIMHZRWCAAMW-UWVGGRQHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=CC=C2[N+](=O)[O-])CI |
Canonical SMILES |
C1CC(OCC1C2=CC=CC=C2[N+](=O)[O-])CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13243541.png)
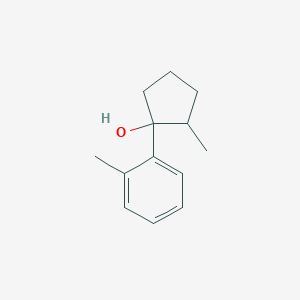
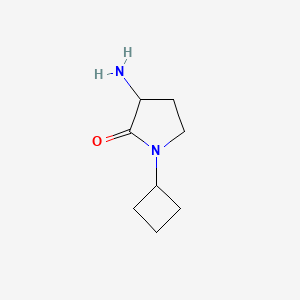
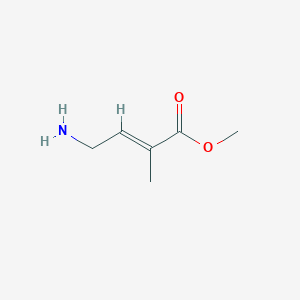
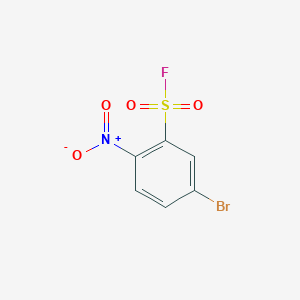
![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)

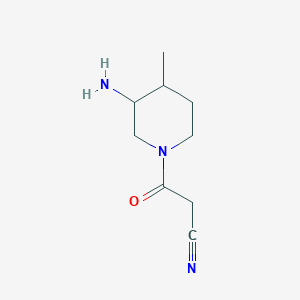

![1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13243600.png)
